REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH2:11]=[C:12]1[O:16][C:14](=O)[CH2:13]1.C(OC(=O)C)(=O)C>CC(C)=O.O1CCCC1>[O:16]=[C:12]([CH3:11])[CH2:13][C:14]1[O:9][C:1](=[O:10])[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=1
|
Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
460 mL
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone and diethylether, and air
|
Type
|
CUSTOM
|
Details
|
dried (170 g)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction solvents were evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting crude crystals were filtered
|
Type
|
WASH
|
Details
|
The crystals were washed with acetonitrile and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC1=NC2=C(C(O1)=O)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |